N-(4-fluorophenyl)-2-[3'-(4-methoxyphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide
Description
This compound features a spiro[indole-3,2'-[1,3]thiazolidine] core with a 4-fluorophenylacetamide moiety and a 4-methoxyphenyl substituent at the 3'-position of the thiazolidine ring. The 4-fluorophenyl group may improve metabolic stability, while the 4-methoxyphenyl substituent contributes to lipophilicity and π-π stacking interactions .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O4S/c1-33-19-12-10-18(11-13-19)29-23(31)15-34-25(29)20-4-2-3-5-21(20)28(24(25)32)14-22(30)27-17-8-6-16(26)7-9-17/h2-13H,14-15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNQVKSDKNSFOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-[3'-(4-methoxyphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide (commonly referred to as the compound) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article synthesizes the current understanding of its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological activities.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Fluorophenyl group : Enhances lipophilicity and potentially increases biological activity.
- Methoxyphenyl moiety : May contribute to anti-inflammatory and antioxidant properties.
- Spiroindole-thiazolidine core : This unique scaffold is often associated with diverse biological activities.
Structural Formula
The chemical formula can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural characteristics exhibit significant anticancer properties. The spirocyclic structure is believed to enhance binding affinity to target proteins involved in cancer cell proliferation.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
- Case Study : In vitro studies have shown that related compounds inhibit the growth of various cancer cell lines, suggesting a potential role in cancer therapy .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored in several studies:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that it may reduce the levels of cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Case Study : A study comparing the anti-inflammatory activity of various synthesized compounds found that derivatives similar to this compound exhibited better efficacy than curcumin, a well-known anti-inflammatory agent .
Other Pharmacological Activities
The compound's structure suggests additional biological activities:
- Antioxidant Properties : The methoxy group may contribute to free radical scavenging capabilities.
- Antimicrobial Activity : Preliminary tests indicate potential effectiveness against certain bacterial strains, though further research is needed .
Research Findings
Scientific Research Applications
Research indicates that compounds with similar structures often exhibit diverse biological activities. Below are some notable applications:
Antimicrobial Activity
Compounds containing indole and thiazolidine scaffolds have shown promising antimicrobial properties. They may inhibit bacterial growth by disrupting cell wall synthesis or interfering with DNA replication pathways. For instance, studies have demonstrated that derivatives of similar structures can effectively combat various bacterial strains, indicating potential use in developing new antibiotics .
Anticancer Properties
Several studies have highlighted the anticancer potential of indole derivatives. These compounds can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting tumor growth factors. Research has shown that N-(4-fluorophenyl)-2-[3'-(4-methoxyphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide may exhibit selective cytotoxicity against certain cancer cell lines while sparing normal cells .
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests its potential use in treating inflammatory diseases and conditions characterized by excessive inflammation .
Case Studies
A review of literature reveals several case studies focusing on the synthesis and biological evaluation of related compounds:
- Antitubercular Activity : A series of derivatives similar to this compound were synthesized and tested for their antitubercular activities against Mycobacterium tuberculosis. The most potent derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antitubercular agents .
- Mechanisms of Action : Investigations into the mechanisms revealed that these compounds could modulate various cellular pathways involved in apoptosis and inflammation, suggesting a multifaceted approach to therapy .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following structurally analogous compounds exhibit modifications in aryl substituents, halogenation patterns, and core functional groups:
Key Observations :
- Halogenation: The target compound’s monofluorophenyl group balances lipophilicity and electronic effects, whereas the difluorophenyl analog () may enhance steric hindrance and metabolic resistance but reduce solubility .
Spectroscopic and Crystallographic Data
- NMR : emphasizes that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes, suggesting that the target compound’s 4-methoxyphenyl group would induce distinct δ-values compared to methyl or hydroxyl analogs .
- IR : The target compound’s carbonyl stretches (C=O at ~1735 cm⁻¹) align with dioxothiazolidine systems, whereas thioxo-containing analogs () show characteristic C=S absorption near 690 cm⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
